molecular formula C8H11BrN2 B568069 2-(5-Bromopyridin-2-yl)propan-2-amine CAS No. 1211518-99-8

2-(5-Bromopyridin-2-yl)propan-2-amine

Cat. No. B568069
CAS RN: 1211518-99-8
M. Wt: 215.094
InChI Key: VRDCIPGFVZQLBA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)propan-2-amine is a brominated aromatic amine reagent . It is used for the synthesis of polycyclic azaarenes .


Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed one pot Suzuki cross-coupling reactions . In this process, 5-bromo-2-methylpyridin-3-amine is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives .

Scientific Research Applications

Synthetic Methodologies and Catalysis

The compound has been central to advancements in amination reactions, particularly in selective amination processes catalyzed by palladium and copper complexes. It serves as a precursor in the synthesis of amino-substituted pyridines, showcasing its role in enhancing chemoselectivity and yield in cross-coupling reactions. These methodologies offer a robust platform for the development of pharmaceuticals and organic materials, highlighting the compound's significant contribution to organic synthesis and catalysis (Ji, Li, & Bunnelle, 2003); (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Development of Novel Derivatives

Research has led to the creation of diverse derivatives through palladium-catalyzed cross-coupling reactions, aminations, and modifications, expanding the compound's application in synthesizing bioactive natural products, organic materials, and potential medicinal agents. This adaptability underscores its role in enabling the exploration of novel chemical spaces and the synthesis of complex molecules with high precision and efficiency (Štefko, Slavětínská, Klepetářová, & Hocek, 2011).

Mechanistic Insights and Innovations

Investigations into the mechanisms underlying the intramolecular amination of related compounds have provided valuable insights into the complexities of catalytic cycles and reaction pathways. These studies not only augment our understanding of chemical reactivity but also guide the development of more efficient and selective synthetic strategies (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

Mechanism of Action

Target of Action

It is known to be a brominated aromatic amine reagent . Aromatic amines are often used in the synthesis of pharmaceuticals, dyes, and other organic compounds. They can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

It is used for labeling of model reducing-end oligosaccharides via reductive amination . Reductive amination is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The reaction is called reductive amination because it involves the reduction of a carbonyl group (C=O) to an amine group (NH2).

Action Environment

The action, efficacy, and stability of 2-(5-Bromopyridin-2-yl)propan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the bromine atom in the compound is highly reactive and can participate in various organic transformations . This reactivity can be influenced by the surrounding conditions.

properties

IUPAC Name

2-(5-bromopyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCIPGFVZQLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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